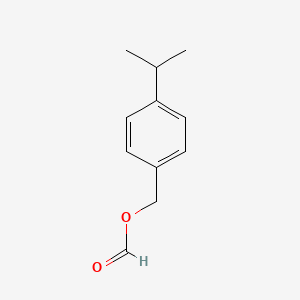
p-Isopropylbenzyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Isopropylbenzyl formate: is an organic compound with the chemical formula C11H14O2 . It is a formate ester derived from p-isopropylbenzyl alcohol and formic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: p-Isopropylbenzyl formate can be synthesized through the esterification of p-isopropylbenzyl alcohol with formic acid. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Isopropylbenzyl formate can undergo oxidation reactions to form p-isopropylbenzaldehyde and formic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to p-isopropylbenzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: p-Isopropylbenzaldehyde, formic acid.
Reduction: p-Isopropylbenzyl alcohol.
Substitution: Various substituted p-isopropylbenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fragrance Compounds: p-Isopropylbenzyl formate is used as an intermediate in the synthesis of various fragrance compounds due to its pleasant aroma.
Organic Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Biological Studies: this compound is used in studies to understand the metabolic pathways of ester compounds in biological systems.
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry:
Fragrance Industry: Widely used in the formulation of perfumes, colognes, and other scented products.
Flavor Industry: Occasionally used as a flavoring agent in food products.
Wirkmechanismus
Ester Hydrolysis: p-Isopropylbenzyl formate can undergo hydrolysis in the presence of water and enzymes such as esterases, resulting in the formation of p-isopropylbenzyl alcohol and formic acid.
Molecular Targets and Pathways: The hydrolysis products can interact with various biological pathways, including metabolic pathways involving alcohols and carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Benzyl formate: Similar in structure but lacks the isopropyl group. Used in fragrances and flavorings.
p-Isopropylbenzyl alcohol: The alcohol precursor to p-isopropylbenzyl formate. Used in organic synthesis.
p-Isopropylbenzaldehyde: An oxidation product of this compound. Used in the synthesis of fragrances and other organic compounds.
Uniqueness:
Aroma: this compound has a unique aroma that makes it particularly valuable in the fragrance industry.
Reactivity: The presence of the isopropyl group influences its reactivity compared to other benzyl formates, making it suitable for specific synthetic applications.
Eigenschaften
CAS-Nummer |
67634-21-3 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(4-propan-2-ylphenyl)methyl formate |
InChI |
InChI=1S/C11H14O2/c1-9(2)11-5-3-10(4-6-11)7-13-8-12/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
UZFIDCCOGFHAHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)COC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


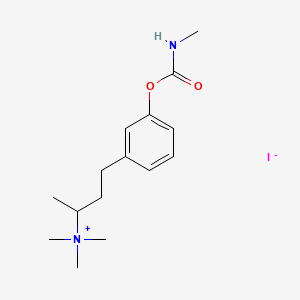

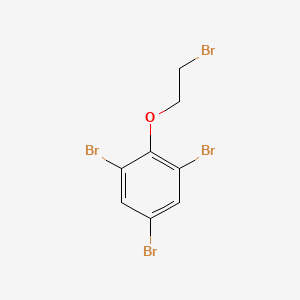

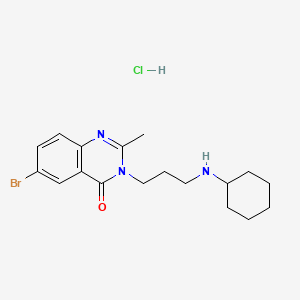
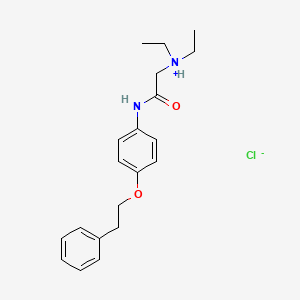
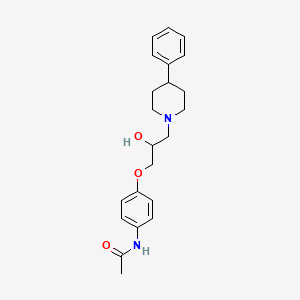
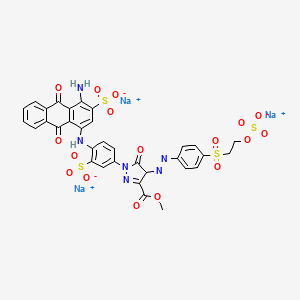

![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
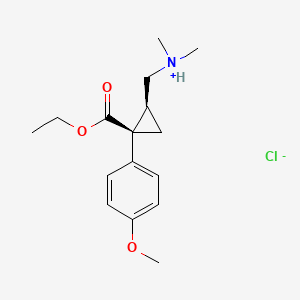
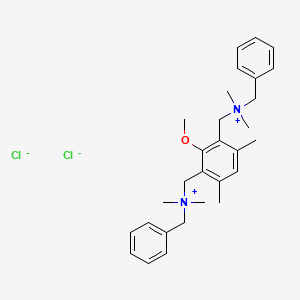
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
